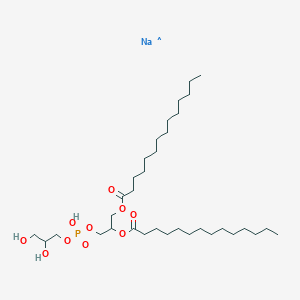

1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt)

描述

1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is used extensively in scientific research to mimic bacterial membranes. This compound is known for its ability to form leaky vesicles in gel and fluid phases at low salt concentrations and undergoes a gel-fluid transition at high salt concentrations .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) can be synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of intermediates and final products using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

Esterification: Involves the use of myristic acid and glycerol in the presence of a catalyst such as sulfuric acid.

Oxidation and Reduction: Requires oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Produces glycerol and myristic acid.

Esterification: Forms 1,2-dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol).

Oxidation and Reduction: Leads to various oxidized or reduced derivatives of the compound.

科学研究应用

Drug Delivery Systems

DMPG Sodium Salt is widely used in drug delivery systems due to its ability to form liposomes and other lipid-based carriers. These carriers can encapsulate drugs, enhancing their solubility and bioavailability. The amphiphilic nature of DMPG allows it to interact with both hydrophilic and hydrophobic environments, facilitating the transport of therapeutic agents across biological membranes.

Case Study: Liposomal Drug Formulations

Research has demonstrated that liposomes composed of DMPG can effectively deliver chemotherapeutic agents. For instance, studies indicate that DMPG-containing liposomes enhance the therapeutic efficacy of doxorubicin by improving its pharmacokinetics and reducing systemic toxicity .

Membrane Biology

DMPG is utilized in the study of membrane dynamics and protein interactions. It serves as a model phospholipid for investigating the properties of biological membranes, including fluidity, permeability, and protein-lipid interactions.

Case Study: Membrane Protein Studies

In a study involving membrane proteins, DMPG was incorporated into nanodiscs to facilitate structural analysis via cryo-electron microscopy. This approach allowed researchers to visualize protein conformations in a native-like lipid environment, providing insights into membrane protein function .

Cosmetic Formulations

The cosmetic industry leverages DMPG for its emulsifying properties. It helps stabilize formulations by enhancing the compatibility of oil and water phases, improving texture and application characteristics.

Case Study: Skin Care Products

Formulations containing DMPG have been shown to enhance skin hydration when used in creams and lotions. Its ability to form stable emulsions contributes to improved product performance and user satisfaction .

Comparison Table of Applications

| Application | Description | Example Use Case |

|---|---|---|

| Drug Delivery Systems | Liposome formation for drug encapsulation | Enhanced delivery of doxorubicin in cancer therapy |

| Membrane Biology | Study of membrane dynamics and protein interactions | Structural analysis of membrane proteins using nanodiscs |

| Cosmetic Formulations | Emulsifier for stable cosmetic products | Improved hydration in skin care formulations |

作用机制

The compound exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with zwitterionic phospholipids to mimic bacterial membranes, forming leaky vesicles at low salt concentrations and undergoing gel-fluid transitions at high salt concentrations. These properties make it a valuable tool for studying membrane structure and function .

相似化合物的比较

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt): Similar in structure but contains palmitic acid instead of myristic acid.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of a glycerol group.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a choline group instead of a glycerol group .

Uniqueness: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is unique due to its specific fatty acid composition (myristic acid) and its ability to form leaky vesicles and undergo gel-fluid transitions, making it particularly useful for mimicking bacterial membranes and studying membrane dynamics .

生物活性

1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (sodium salt), commonly referred to as DMPG, is an anionic phospholipid that plays a significant role in various biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes two myristoyl chains (C14:0) and a phosphate group attached to a glycerol backbone. DMPG is predominantly found in the membranes of gram-positive bacteria and is utilized in studies related to membrane dynamics and drug delivery systems.

- Molecular Formula : C34H66NaO10P

- Molecular Weight : 688.86 g/mol

- CAS Number : 200880-40-6

- Melting Point : 195°C

- Purity : ≥98% (TLC)

Membrane Interaction

DMPG is known for its ability to form lipid bilayers that mimic bacterial membranes, making it an ideal model for studying peptide-lipid interactions. The compound exhibits a gel-fluid phase transition depending on the ionic strength of the environment, which influences membrane permeability and stability. At low salt concentrations, DMPG forms leaky vesicles, while at higher salt concentrations, it transitions into a more stable gel phase .

Drug Delivery Systems

DMPG has been incorporated into lipid nanoparticles (LNPs) for the delivery of RNA therapeutics. Its anionic nature facilitates the encapsulation of positively charged RNA molecules, enhancing their stability and bioavailability. Research indicates that LNPs containing DMPG can effectively deliver mRNA vaccines by promoting endosomal escape and cytoplasmic release of nucleotides .

Antimicrobial Activity

Studies have shown that DMPG exhibits antimicrobial properties, particularly against gram-positive bacteria. The presence of DMPG in formulations can enhance the efficacy of antibiotics by disrupting bacterial membranes, leading to increased permeability and enhanced drug uptake .

Case Studies

- Peptide-Lipid Interaction Studies : DMPG has been used as a model system to investigate the interactions between antimicrobial peptides and lipid membranes. These studies reveal insights into how peptides disrupt bacterial membranes, providing potential strategies for developing new antibiotics.

- Vaccine Development : In the context of mRNA vaccines, DMPG-containing LNPs have been shown to improve immune responses in preclinical models. The lipid's ability to facilitate cellular uptake and endosomal escape is crucial for effective vaccine delivery .

Comparative Analysis of Lipid Nanoparticles

| Lipid Composition | Functionality | Target Application |

|---|---|---|

| DMPG + Cholesterol | Stabilizes LNPs | mRNA Vaccine Delivery |

| DMPG + Cationic Lipids | Enhances RNA encapsulation | Gene Therapy |

| DMPG + Zwitterionic Phospholipids | Mimics bacterial membranes | Antimicrobial Studies |

属性

InChI |

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNMMFYJHJYFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。